BenchChemオンラインストアへようこそ!

Nemorubicin

Prodrug Activation Cytotoxicity CYP3A4 Metabolism

Nemorubicin (PNU-152243, MMDX) is a CYP3A4-activated anthracycline prodrug, distinct from doxorubicin. Hepatic conversion to PNU-159682 (>3,000× cytotoxicity) enables liver-selective HCC models via intra-hepatic artery administration. Active against MDR1/P-gp and MRP1 tumors resistant to conventional anthracyclines, with pan-cell-cycle activity and reduced cardiotoxicity. PNU-159682 is an ultra-potent ADC payload (IC70: 0.07–0.58 nM). For HCC locoregional therapy, MDR research, and ADC development.

Molecular Formula C32H37NO13
Molecular Weight 643.6 g/mol
CAS No. 108852-90-0
Cat. No. B1684466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemorubicin
CAS108852-90-0
SynonymsPNU152243A;  PNU-152243A;  PNU 152243A;  Nemorubicin, methoxymorpholinyl-doxorubicin
Molecular FormulaC32H37NO13
Molecular Weight643.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O
InChIInChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1
InChIKeyCTMCWCONSULRHO-UHQPFXKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed to pink solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nemorubicin (CAS 108852-90-0) for Research and Pharmaceutical Development: A Morpholinyl Anthracycline with Differentiated Mechanism


Nemorubicin (PNU-152243, methoxymorpholinyl doxorubicin, MMDX) is a third-generation semisynthetic anthracycline derivative of doxorubicin, distinguished by a 2-methoxymorpholinyl substituent on the daunosamine amino group that confers unique pharmacological properties [1]. Unlike conventional anthracyclines, nemorubicin functions as a CYP3A4-activated prodrug, undergoing hepatic biotransformation to the highly cytotoxic metabolite PNU-159682 [2]. The compound has been advanced to Phase II/III clinical evaluation for hepatocellular carcinoma (HCC) via intra-hepatic artery administration, demonstrating activity in multidrug-resistant tumor models and a distinct mechanism of action involving nucleotide excision repair (NER) system engagement [3].

Why Nemorubicin (CAS 108852-90-0) Cannot Be Substituted with Generic Doxorubicin or Other Anthracyclines


Nemorubicin exhibits a fundamentally different pharmacological profile from doxorubicin and other conventional anthracyclines that precludes simple therapeutic substitution. Whereas doxorubicin primarily acts through topoisomerase IIα inhibition, nemorubicin requires CYP3A4-mediated bioactivation to generate PNU-159682, a metabolite that induces DNA virtual cross-links and engages the nucleotide excision repair (NER) pathway [1]. This prodrug activation mechanism confers liver-selective cytotoxicity, making nemorubicin uniquely suited for locoregional HCC therapy via intra-hepatic artery infusion—a clinical context where doxorubicin lacks comparable efficacy [2]. Additionally, nemorubicin retains full activity against multidrug-resistant (MDR1/P-gp and MRP1-overexpressing) tumor cells that are refractory to doxorubicin, and demonstrates significantly reduced cardiotoxicity in preclinical models . These mechanistic, metabolic, and toxicological distinctions render nemorubicin non-interchangeable with in-class alternatives for research applications requiring liver-targeted activation or MDR circumvention.

Quantitative Differentiation Evidence for Nemorubicin (CAS 108852-90-0) Relative to Doxorubicin and PNU-159682


Nemorubicin Exhibits >3,000-Fold Enhanced Cytotoxicity Following CYP3A4-Mediated Bioactivation to PNU-159682 Compared to Parent Compound and Doxorubicin

Nemorubicin functions as a CYP3A4-activated prodrug that is converted in human liver microsomes to the metabolite PNU-159682, which demonstrates >3,000-fold greater cytotoxicity than both the parent compound MMDX and doxorubicin in vitro [1]. The bioactivation is specifically mediated by CYP3A4, with no significant conversion observed with CYP3A5, CYP3A7, or other CYP isoforms [2]. Preincubation of nemorubicin with human liver microsomes in the presence of NADPH increased cytotoxicity against ES-2 ovarian carcinoma cells by 50-fold [3].

Prodrug Activation Cytotoxicity CYP3A4 Metabolism PNU-159682

Nemorubicin Metabolite PNU-159682 Demonstrates 2,300- to 3,800-Fold Lower IC70 Values Than Doxorubicin Across Multiple Human Tumor Cell Lines

In a comparative cytotoxicity study across eight tumor cell lines including human leukemias (EM-2, Jurkat, CEM), colon adenocarcinoma (HT-29), ovarian carcinoma (A2780), prostatic carcinoma (DU145), murine melanoma (B16F10), and murine leukemia (L1210), PNU-159682 exhibited IC70 values ranging from 0.07 to 0.58 nM following 1-hour drug exposure [1]. These values were 967- to 2,960-fold lower than those of MMDX (67.6-577.9 nM) and 2,300- to 3,800-fold lower than those of doxorubicin (181.0-1,717.3 nM) [1].

Cytotoxicity IC70 Antitumor Activity PNU-159682

Nemorubicin Induces Cell Cycle Arrest and Apoptosis Independent of S-Phase, Unlike Doxorubicin's S-Phase-Restricted Activity

Kinetic studies in A2780 ovarian carcinoma and DU145 prostate carcinoma cells demonstrated that doxorubicin (1000 nM) affected only cells actively synthesizing DNA during treatment, producing an S-phase block that persisted for approximately 12 hours . In contrast, nemorubicin (500 nM) and its metabolite PNU-159682 (2 nM) affected all cells regardless of cell cycle phase . Treatment with PNU-159682 (0.5 nM for 1 hour) induced irreversible apoptosis within 72 hours, whereas cells treated with nemorubicin (500 nM for 1 hour) showed partial block at 24 hours but complete recovery by 72 hours .

Cell Cycle Apoptosis Mechanism of Action DNA Damage

Nemorubicin Demonstrates 80- to 120-Fold Greater In Vivo Potency Than Doxorubicin, with Reduced Cardiotoxicity in Preclinical Models

Preclinical investigations established that nemorubicin is 80-120 times more potent than doxorubicin in vivo, whereas its in vitro activity is only eight times greater toward cultured drug-sensitive tumor cells [1]. The compound retains full antitumor activity in various multidrug-resistant (MDR1/P-gp and MRP1-overexpressing) tumor models that are refractory to doxorubicin [2]. Importantly, nemorubicin was found to be non-cardiotoxic at therapeutic doses in animal studies, addressing a major dose-limiting toxicity of doxorubicin and other conventional anthracyclines [3].

In Vivo Efficacy Cardiotoxicity Therapeutic Index Multidrug Resistance

Nemorubicin Metabolite PNU-159682 Forms Covalent Virtual Cross-Links with Double-Stranded DNA, a Mechanism Distinct from Classical Anthracycline Intercalation

PNU-159682 rapidly reacts with double-stranded oligonucleotides—but not single-stranded sequences—to form covalent adducts detectable by denaturing polyacrylamide gel electrophoresis [1]. These adducts produce effective bridging of complementary DNA strands through virtual cross-links, reminiscent of those formed by doxorubicin only in the presence of formaldehyde activation [1]. The reaction shows sequence specificity for guanine-rich contexts: a CG-rich sequence with 5'-CCCGGG-3' core formed two types of stable adducts, whereas sequences containing a TA core (CGTACG) showed no reactivity [1]. This intrinsic alkylating capability eliminates the requirement for exogenous formaldehyde activation that limits classical anthracycline DNA cross-linking.

DNA Alkylation Virtual Cross-Linking Mechanism of Action PNU-159682

Nemorubicin Demonstrates Superior G-Quadruplex DNA Stabilization Compared to Doxorubicin, with High-Efficiency Binding to c-MYC Promoter Element Pu22

NMR, ESI-MS, and molecular modeling studies revealed that nemorubicin binds G-quadruplex DNA structures with distinct characteristics compared to doxorubicin [1]. Nemorubicin intercalates between A3 and G4 of the telomeric sequence d(TTAGGGT)4 and forms a cap-complex at the G6pT7 site, producing a more stable complex than doxorubicin [1]. Most notably, nemorubicin binds the c-MYC G-quadruplex sequence Pu22 with high efficiency, forming a well-defined complex in which two nemorubicin molecules bind to the 3'-end and 5'-end, creating an additional plane of stacking over each external G-tetrad [1].

G-Quadruplex DNA Binding c-MYC Telomeres

Optimal Research and Development Applications for Nemorubicin (CAS 108852-90-0) Based on Quantitative Differentiation Evidence


Hepatocellular Carcinoma Research Requiring Liver-Selective CYP3A4-Activated Prodrugs

Nemorubicin is the preferred compound for hepatocellular carcinoma (HCC) research models where liver-selective prodrug activation is desired. The CYP3A4-mediated conversion of nemorubicin to PNU-159682 produces a metabolite with >3,000-fold enhanced cytotoxicity, concentrated within hepatic tissue [1]. This mechanism supports intra-hepatic artery (IHA) administration studies, where Phase II trials demonstrated a 30% response rate (8/27 evaluable patients) in advanced-risk HCC patients receiving nemorubicin (400 mcg/m²) plus cisplatin (60 mg/m²) [2]. The compound's pharmacokinetic profile, with plasma levels near detection limit (0.1 ng/mL) following IHA infusion, confirms minimal systemic exposure and supports locoregional therapy development [3].

Multidrug-Resistant (MDR) Cancer Models and Resistance Circumvention Studies

For research involving MDR1/P-glycoprotein or MRP1-mediated chemoresistance, nemorubicin provides a critical tool compound that retains full activity where doxorubicin and other conventional anthracyclines fail [1]. Preclinical evidence demonstrates that nemorubicin maintains antitumor efficacy against tumors resistant to doxorubicin, alkylating agents, and topoisomerase II inhibitors [1]. The compound's pan-cell-cycle activity, affecting all phases regardless of DNA synthesis status, further distinguishes it from S-phase-restricted agents like doxorubicin [2]. This makes nemorubicin particularly valuable for studying slowly proliferating or heterogeneous tumor populations where cell-cycle-specific agents demonstrate limited efficacy.

Antibody-Drug Conjugate (ADC) Payload Development Requiring Ultra-Potent DNA-Alkylating Warheads

PNU-159682, the active metabolite of nemorubicin, is an established ultra-potent payload for ADC development due to its exceptional cytotoxicity (IC70: 0.07-0.58 nM across multiple tumor cell lines) and spontaneous DNA virtual cross-linking mechanism [1]. Unlike doxorubicin, which requires exogenous formaldehyde activation to form covalent DNA adducts, PNU-159682 intrinsically alkylates double-stranded DNA in a sequence-selective manner targeting guanine-rich regions [2]. This preactivated alkylation mechanism eliminates the need for metabolic activation at the tumor site, making PNU-159682 an ideal warhead for targeted delivery systems where predictable, potent cytotoxicity is required regardless of tumor CYP3A4 expression.

Cardiotoxicity-Sparing Anthracycline Research and Therapeutic Index Optimization

Nemorubicin serves as a benchmark compound for anthracycline research programs seeking to decouple antitumor efficacy from cumulative cardiotoxicity. Preclinical cardiotoxicity evaluations in rodents demonstrated that nemorubicin is non-cardiotoxic at therapeutic doses, in marked contrast to doxorubicin's well-characterized dose-limiting cardiac toxicity [1]. This favorable toxicity profile, combined with 80- to 120-fold greater in vivo potency than doxorubicin, establishes nemorubicin as a reference standard for structure-activity relationship (SAR) studies aimed at engineering next-generation anthracyclines with improved therapeutic indices [1]. The methoxymorpholinyl modification of the daunosamine amino group provides a validated chemical template for further derivative development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nemorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.